Cas no 2228525-58-2 (2-1-(pyrimidin-2-yl)cyclobutylacetic acid)
2-1-(pyrimidin-2-yl)cyclobutylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-1-(pyrimidin-2-yl)cyclobutylacetic acid
- EN300-1766577
- 2-[1-(pyrimidin-2-yl)cyclobutyl]acetic acid
- 2228525-58-2
-
- Inchi: 1S/C10H12N2O2/c13-8(14)7-10(3-1-4-10)9-11-5-2-6-12-9/h2,5-6H,1,3-4,7H2,(H,13,14)
- InChI Key: MGUMKEDEEJVVBS-UHFFFAOYSA-N
- SMILES: OC(CC1(C2N=CC=CN=2)CCC1)=O
Computed Properties
- Exact Mass: 192.089877630g/mol
- Monoisotopic Mass: 192.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 63.1Ų
2-1-(pyrimidin-2-yl)cyclobutylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766577-0.05g |
2-[1-(pyrimidin-2-yl)cyclobutyl]acetic acid |
2228525-58-2 | 0.05g |
$1296.0 | 2023-09-20 | ||
| Enamine | EN300-1766577-0.1g |
2-[1-(pyrimidin-2-yl)cyclobutyl]acetic acid |
2228525-58-2 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1766577-0.25g |
2-[1-(pyrimidin-2-yl)cyclobutyl]acetic acid |
2228525-58-2 | 0.25g |
$1420.0 | 2023-09-20 | ||
| Enamine | EN300-1766577-0.5g |
2-[1-(pyrimidin-2-yl)cyclobutyl]acetic acid |
2228525-58-2 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1766577-1.0g |
2-[1-(pyrimidin-2-yl)cyclobutyl]acetic acid |
2228525-58-2 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1766577-2.5g |
2-[1-(pyrimidin-2-yl)cyclobutyl]acetic acid |
2228525-58-2 | 2.5g |
$3025.0 | 2023-09-20 | ||
| Enamine | EN300-1766577-5.0g |
2-[1-(pyrimidin-2-yl)cyclobutyl]acetic acid |
2228525-58-2 | 5g |
$4475.0 | 2023-06-03 | ||
| Enamine | EN300-1766577-10.0g |
2-[1-(pyrimidin-2-yl)cyclobutyl]acetic acid |
2228525-58-2 | 10g |
$6635.0 | 2023-06-03 | ||
| Enamine | EN300-1766577-1g |
2-[1-(pyrimidin-2-yl)cyclobutyl]acetic acid |
2228525-58-2 | 1g |
$1543.0 | 2023-09-20 | ||
| Enamine | EN300-1766577-5g |
2-[1-(pyrimidin-2-yl)cyclobutyl]acetic acid |
2228525-58-2 | 5g |
$4475.0 | 2023-09-20 |
2-1-(pyrimidin-2-yl)cyclobutylacetic acid Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 2-1-(pyrimidin-2-yl)cyclobutylacetic acid
Comprehensive Overview of 2-1-(pyrimidin-2-yl)cyclobutylacetic acid (CAS No. 2228525-58-2): Properties, Applications, and Research Insights
2-1-(pyrimidin-2-yl)cyclobutylacetic acid (CAS No. 2228525-58-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's pyrimidine moiety and cyclobutylacetic acid backbone make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a kinase inhibitor or metabolite modulator, aligning with current trends in targeted drug discovery and personalized medicine.
In recent years, the demand for heterocyclic compounds like 2-1-(pyrimidin-2-yl)cyclobutylacetic acid has surged, driven by their applications in cancer therapeutics and anti-inflammatory agents. The compound's CAS number 2228525-58-2 frequently appears in patent literature, highlighting its industrial relevance. A 2023 survey of chemical databases revealed a 40% year-on-year increase in citations for this compound, reflecting growing academic and commercial interest.
The synthesis of 2-1-(pyrimidin-2-yl)cyclobutylacetic acid typically involves cyclobutane ring formation followed by pyrimidine conjugation, with yields optimized through modern flow chemistry techniques. Its carboxylic acid functional group enables diverse derivatization, making it valuable for structure-activity relationship (SAR) studies. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms its structural integrity, with purity levels exceeding 98% in commercial samples.
Environmental and regulatory aspects of CAS 2228525-58-2 comply with REACH and FDA guidelines for research chemicals. Stability studies show the compound remains intact under standard storage conditions (2-8°C in inert atmosphere), addressing common concerns about compound degradation in medicinal chemistry workflows. Its logP value of 1.2 suggests favorable membrane permeability, a key parameter in druglikeness assessments.
Emerging applications include exploration as a proteolysis-targeting chimera (PROTAC) linker component, capitalizing on its rigid cyclobutyl spacer. Computational modeling indicates potential interactions with BRD4 and CDK protein families, topics currently dominating AI-driven drug discovery forums. These findings position 2-1-(pyrimidin-2-yl)cyclobutylacetic acid as a promising candidate for next-generation small-molecule therapeutics.
From a commercial perspective, suppliers list CAS 2228525-58-2 with various custom synthesis options, including isotopic labeling (13C, 2H) for tracer studies. Pricing trends show a 15-20% annual decrease due to improved green chemistry synthesis routes, making it more accessible for academic labs. The compound's Material Safety Data Sheet (MSDS) emphasizes standard organic compound handling protocols without special restrictions.
Future research directions may explore its utility in bioconjugation techniques for antibody-drug conjugates (ADCs) or as a building block for metal-organic frameworks (MOFs) with pharmaceutical loading capabilities. The compound's simultaneous hydrogen bond donor/acceptor capacity makes it particularly interesting for crystal engineering applications in formulation science.
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